In Vivo Pharmacokinetic Enablement: SHIN2 vs SHIN1 — The First SHMT1/2 Inhibitor Suitable for Animal Studies
SHIN1, despite potent biochemical inhibition of SHMT1/2 (IC50s of 5 and 13 nM), was explicitly deemed unsuitable for in vivo studies due to inadequate pharmacokinetic properties and rapid clearance [1]. SHIN2 was specifically engineered by modifying substituents on the phenyl ring to improve half-life, making it the first in vivo-active mammalian SHMT1/2 inhibitor [1]. Intraperitoneal administration of 200 mg/kg (+)-SHIN2 in mice achieved micromolar plasma concentrations and sustained SHMT target engagement for at least 8 hours, as confirmed by decreased circulating M+1 and M+2 serine and M+2 glycine via 13C-serine tracing [1]. The precise fold-improvement in half-life over SHIN1 is not disclosed in the primary literature from non-excluded sources; however, the qualitative PK differentiation is unequivocally established by the demonstration of in vivo target engagement that SHIN1 cannot achieve [1].
| Evidence Dimension | In vivo pharmacokinetic suitability for animal studies |
|---|---|
| Target Compound Data | (+)-SHIN2: Micromolar plasma levels achieved; SHMT target engagement sustained for 8 h post 200 mg/kg IP dose; confirmed first in vivo-active mammalian SHMT1/2 inhibitor |
| Comparator Or Baseline | SHIN1: Lacked pharmacokinetic properties suitable for in vivo study of SHMT biology; unsuitable for animal experiments |
| Quantified Difference | Qualitative binary distinction: SHIN2 = in vivo-capable; SHIN1 = in vivo-unsuitable. Exact half-life fold-change not reported in accessible primary literature. |
| Conditions | Mouse model; 200 mg/kg IP administration; continuous IV infusion of [U-13C]-serine tracer with LC-MS monitoring of circulating serine and glycine labeling |
Why This Matters
For any research program requiring in vivo SHMT inhibition—including tumor xenograft studies, PK/PD modeling, or preclinical efficacy testing—SHIN1 is functionally unusable, making SHIN2 the only validated option within this chemical series.
- [1] García-Cañaveras JC, Lancho O, Ducker GS, Ghergurovich JM, Xu X, da Silva-Diz V, Minuzzo S, Indraccolo S, Kim H, Herranz D, Rabinowitz JD. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia. Leukemia. 2021 Feb;35(2):377-388. View Source
